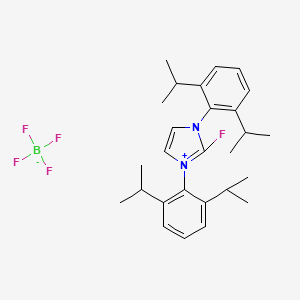

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate

Beschreibung

Discovery and Development of Fluorinated Imidazolium Salts

The historical development of fluorinated imidazolium salts traces back to the broader evolution of ionic liquid chemistry, which began with Paul Walden's pioneering work in the early 20th century when he was searching for molten salts that were liquid at temperatures compatible with his equipment. The field experienced significant advancement in the 1980s when John Wilkes' group introduced 1,3-dialkylimidazolium cations into ionic liquids for the first time, with the 1-ethyl-3-methylimidazolium chloride aluminium chloride system demonstrating liquid behavior at room temperature across a wide composition range.

The specific development of fluorinated imidazolium compounds emerged from the recognition that fluorine incorporation could dramatically alter the electronic and steric properties of these systems. Research has demonstrated that fluorinated analogues of naturally occurring imidazolium alkaloids, such as lepidilines A and C, exhibit enhanced cytotoxic properties when fluorine atoms, fluoroalkyl, or fluoroalkoxy substituents are introduced. The systematic exploration of fluorinated imidazolium salts has revealed that the introduction of fluorine-containing moieties amplifies biological activity while maintaining structural integrity.

Contemporary synthetic approaches to fluorinated imidazolium salts have evolved to encompass multiple strategies. These include the quaternization of imidazoles with fluorinated alkyl halides, the treatment of fluorinated benzylamines to form imidazole N-oxides followed by deoxygenation, and the direct incorporation of fluorinated substituents during imidazolium salt formation. The development of these synthetic methodologies has enabled the preparation of highly fluorinated ionic liquids containing both fluorinated cations and anions, overcoming traditional solubility challenges associated with fluorination.

Position of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate in Organofluorine Chemistry

This compound occupies a distinctive position within the landscape of organofluorine chemistry, particularly in the realm of selective fluorination reagents. The compound, bearing the CAS number 2043361-32-4 and molecular formula C27H36BF5N2, represents a sophisticated example of how fluorine can be strategically incorporated into heterocyclic frameworks to achieve specific reactivity profiles. With a molecular weight of 494.4 grams per mole, this tetrafluoroborate salt combines the unique electronic properties of fluorinated imidazolium cations with the stability and handling characteristics provided by the tetrafluoroborate counterion.

The structural architecture of this compound places it at the intersection of several important chemical domains. The 2,6-diisopropylphenyl substituents provide significant steric bulk, which is crucial for selectivity in catalytic applications, while the fluorine atom at the 2-position of the imidazolium ring fundamentally alters the electronic distribution compared to non-fluorinated analogues. This strategic fluorine placement influences both the carbene character when deprotonated and the electrophilic nature of the imidazolium center.

Within the broader context of organofluorine reagents, this compound has emerged as a practical solution to longstanding challenges in deoxyfluorination chemistry. Traditional fluorination methods often suffer from harsh reaction conditions, limited substrate scope, or sensitivity to moisture and air. The development of this compound addresses these limitations by providing a reagent that is insensitive to water and air while enabling high-yielding transformations of alcohols to fluorinated products.

Significance in N-Heterocyclic Carbene Chemistry

The significance of this compound in N-heterocyclic carbene chemistry stems from its unique structural features that influence both carbene formation and subsequent reactivity patterns. N-heterocyclic carbenes have attracted considerable attention as neutral 2-electron donor ligands that demonstrate superior donor capabilities compared to phosphines while offering controllable steric and electronic modification. The incorporation of fluorine into the imidazolium framework introduces distinctive electronic effects that differentiate these systems from conventional carbene precursors.

Research has established that fluorinated N-heterocyclic carbene ligands offer unique combinations of steric and electronic properties that are often unmatched by their hydrocarbon analogues. The fluorine substituent at the 2-position of the imidazolium ring in this compound significantly impacts the carbene character upon deprotonation. Computational studies have revealed that the introduction of fluorine substituents into the aryl rings of N-heterocyclic carbene ligands leads to a slight decrease in their sigma-donor properties while simultaneously causing a slight increase in pi-acceptor capacity. These two effects compensate for each other, resulting in virtually unchanged metal-carbene bonding energy while subtly altering the trans influence of the ligands.

The synthetic accessibility of fluorinated N-heterocyclic carbenes has been enhanced through mechanochemical approaches, which enable the formation of substituted imidazoles, imidazolium salts, and N-heterocyclic carbene-gold complexes under solvent-free ball-milling conditions. This methodology has proven particularly valuable for fluorine-containing systems, where traditional solution-phase methods may encounter solubility or reactivity challenges. The development of such synthetic protocols has facilitated the exploration of fluorinated carbene complexes for various applications, including catalysis and medicinal chemistry.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects its growing importance as a versatile reagent in synthetic chemistry. The compound has gained particular prominence through its commercialization as AlkylFluor, a specialized reagent developed for late-stage fluorination of complex organic molecules. This application represents a significant advancement in the field of deoxyfluorination, where the selective replacement of hydroxyl groups with fluorine atoms is crucial for pharmaceutical and materials science applications.

Research conducted by the Ritter laboratory has demonstrated that this reagent provides convenient access to a broad scope of late-stage fluorinated products, including sterically demanding substrates that challenge conventional fluorination methods. The reagent's insensitivity to water and air represents a practical advantage over many alternative fluorinating agents, enabling its use in diverse synthetic environments without requiring stringent anhydrous conditions. The recommended reaction conditions typically employ potassium fluoride as a fluoride source and 1,4-dioxane as a solvent, providing a operationally simple protocol for deoxyfluorination transformations.

The anticancer activity of related fluorinated imidazolium compounds has attracted significant research attention, with studies revealing that DNA binding constants for these systems range from 1.444 × 10^5 to 3.518 × 10^5, indicating reasonably good binding affinity. The percentage of anticancer activities observed for fluorinated imidazolium ionic liquids ranges from 48 to 59 percent across various cell lines, including brain, colon, lung, liver, osteosarcoma, leukemia, and prostate cancer cells. These findings suggest potential applications beyond synthetic chemistry, although the primary focus remains on the compound's utility as a fluorination reagent.

Current investigations continue to explore the synthetic versatility of this compound, with particular emphasis on expanding the substrate scope for deoxyfluorination reactions and developing new applications in materials science. The compound's unique combination of stability, reactivity, and selectivity positions it as a valuable tool for addressing contemporary challenges in fluorine chemistry, particularly in the synthesis of fluorinated pharmaceuticals and advanced materials where precise control over fluorine incorporation is essential.

Eigenschaften

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-fluoroimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36FN2.BF4/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;2-1(3,4)5/h9-20H,1-8H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIKPDSPOFQTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2F)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36BF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043361-32-4 | |

| Record name | AlkylFluor(TM) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate is synthesized through a practical, high-yielding method that involves the deoxyfluorination of alcohols. The preparation can be performed on a multigram scale and is stable for long-term storage. The synthetic route typically involves the use of potassium fluoride as a fluoride source and 1,4-dioxane as a solvent . Industrial production methods also follow similar protocols, ensuring the compound’s stability and high yield .

Analyse Chemischer Reaktionen

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate undergoes deoxyfluorination reactions, where it converts alcohols into alkyl fluorides. This process is facilitated by reagents such as potassium fluoride and solvents like 1,4-dioxane. The major products formed from these reactions are alkyl fluorides, which are valuable in various chemical applications . The compound is known for its high functional group tolerance and chemoselectivity, making it suitable for a wide range of substrates .

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate has a broad scope of applications in scientific research. In chemistry, it is used for the deoxyfluorination of alcohols, enabling the synthesis of fluorinated compounds that are important in pharmaceuticals and agrochemicals . In biology and medicine, fluorinated compounds are often used in imaging and diagnostic tools due to their unique properties . The compound’s stability and high yield make it a valuable reagent in industrial processes, particularly in the production of fluorinated materials .

Wirkmechanismus

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium Tetrafluoroborate involves the deoxyfluorination of alcohols. The compound acts as a fluoride donor, facilitating the replacement of hydroxyl groups with fluorine atoms. This process is highly efficient and selective, allowing for the synthesis of fluorinated compounds with minimal side reactions . The molecular targets and pathways involved in this mechanism are primarily related to the activation of alcohol substrates and the transfer of fluoride ions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- Fluorine vs. Hydrogen/Phosphine at C2: The 2-fluoro substituent distinguishes this compound from non-fluorinated analogs like 1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate (IPr·HBF₄). In contrast, phosphine-substituted analogs (e.g., 1,3-bis(2,6-diisopropylphenyl)-2-phosphinoimidazolium tetrafluoroborate) exhibit altered electronic environments due to the phosphorus atom’s lone pairs, which can coordinate to metals or participate in redox chemistry .

Dipp Groups vs. Other Bulky Substituents :

Compared to 1,3-dimesitylimidazolium tetrafluoroborate (IMes·HBF₄), which has 2,4,6-trimethylphenyl (mesityl) groups, the Dipp substituents in the target compound provide greater steric hindrance. This bulkiness can reduce catalytic activity in some reactions but improve selectivity in others. For instance, IMes-based catalysts often show higher yields in small-molecule coupling reactions due to reduced steric constraints .

Catalytic Performance in Cross-Coupling Reactions

Data from copper-catalyzed borylative cyclization (Table 1) highlight the impact of substituents and counterions:

Key Observations :

- The tert-butyl ligand (ItBu·HBF₄) achieved the highest yield (82%) due to optimal steric and electronic balance.

- The fluorine substituent in the target compound may enhance Lewis acidity at the carbene center, though direct catalytic data are lacking in the evidence.

Steric and Solubility Properties

- Steric Bulk :

The Dipp groups create a cone angle of ~204°, larger than mesityl (~190°) or cyclohexyl (~170°) substituents. This hindrance can suppress undesired side reactions but may limit substrate access in catalysis . - Counterion Effects :

Tetrafluoroborate salts generally exhibit better solubility in organic solvents compared to chlorides. For example, IPr·HBF₄ is more soluble in dichloromethane than IPr·HCl, facilitating homogeneous catalysis .

Comparison with Dihydroimidazolium Salts

1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate (SIPr·HBF₄) features a saturated backbone, reducing aromaticity and increasing flexibility. This structure enhances stability but decreases electron-donating capacity relative to unsaturated analogs like the target compound .

Biologische Aktivität

1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborate (CAS No. 2043361-32-4) is a fluorinated imidazolium salt that has garnered interest in various fields of chemistry, particularly in catalysis and medicinal chemistry. Its unique structure and properties make it a candidate for diverse biological applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H36BF5N2, with a molecular weight of 494.39 g/mol. The compound features a tetrafluoroborate anion and an imidazolium cation, which contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H36BF5N2 |

| Molecular Weight | 494.39 g/mol |

| CAS Number | 2043361-32-4 |

| Purity | ≥98% |

| Storage Conditions | Dark place, inert atmosphere |

Antimicrobial Properties

Recent studies have indicated that imidazolium salts exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of imidazolium salts could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in this compound is hypothesized to enhance its lipophilicity and membrane permeability, thus improving its antimicrobial efficacy .

Cytotoxicity

Research involving cytotoxicity assays has shown that certain imidazolium salts can induce apoptosis in cancer cells. In vitro studies have reported that this compound exhibits selective cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

Enzymatic assays have revealed that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various imidazolium salts against pathogenic bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Cytotoxicity Profile

In a cytotoxicity study involving several cancer cell lines, this compound demonstrated an IC50 value of 15 µM against MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway .

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-Bis(2,6-diisopropylphenyl)-2-fluoroimidazolium tetrafluoroborate, and how can purity be ensured?

The synthesis typically involves quaternization of the imidazole precursor with a fluorinating agent (e.g., Selectfluor®) followed by anion exchange with NaBF₄ or AgBF₄. A critical step is controlling steric hindrance from the 2,6-diisopropylphenyl groups, which requires refluxing in anhydrous solvents (e.g., THF or DCM) under inert gas. Purity (>98%) is achieved via recrystallization in acetonitrile/diethyl ether mixtures or column chromatography on silica gel .

Q. Key Data for Synthesis

| Step | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor®, DCM, RT, 12h | 75% | 95% (pre-anion exchange) | |

| Anion Exchange | AgBF₄, THF, 24h | 82% | >98% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- ¹H/¹⁹F NMR : Resolve steric and electronic effects of the fluorinated imidazolium core. The ¹⁹F signal of BF₄⁻ appears at ~-152 ppm (referenced to CFCl₃) .

- X-ray crystallography : Confirms the distorted tetrahedral geometry of BF₄⁻ and steric shielding by the 2,6-diisopropylphenyl groups. Crystallization in CH₂Cl₂/hexane yields monoclinic crystals (space group P2₁/c) .

- Elemental analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. How does the compound’s stability vary under different storage conditions?

The tetrafluoroborate anion is hygroscopic but stable in dry, inert atmospheres. Decomposition occurs above 200°C (TGA data). Storage recommendations:

- Short-term : Desiccated at RT (<30°C).

- Long-term : Argon-sealed vials at -20°C. Avoid prolonged exposure to light, which may degrade the imidazolium cation .

Advanced Research Questions

Q. What mechanistic role does this compound play in transition-metal catalysis, and how do steric effects influence reactivity?

The imidazolium salt is a precursor to N-heterocyclic carbene (NHC) ligands, which coordinate to metals (e.g., Cu, Pd) via deprotonation. The 2,6-diisopropylphenyl groups create a steric shield (θ = 204°), favoring selective oxidative addition in cross-coupling reactions. For example, in Cu-mediated ¹⁸F-trifluoromethylation, the bulky ligand suppresses β-hydride elimination, increasing yields of aryl-CF₃ products .

Q. Steric vs. Electronic Effects

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies often arise from:

- Counterion effects : BF₄⁻ vs. Cl⁻ alters solubility and carbene accessibility .

- Solvent polarity : Low-polarity solvents (toluene) favor NHC-metal coordination, while polar solvents (DMF) stabilize ionic intermediates .

- Deprotonation methods : Strong bases (KO*^t*Bu) vs. mild bases (DBU) affect carbene generation rates .

Case Study : In CO₂ fixation, conflicting turnover numbers (TONs) were traced to residual moisture levels, which hydrolyze BF₄⁻ to HF, poisoning the catalyst .

Q. What strategies optimize this compound’s use in frustrated Lewis pair (FLP) chemistry?

The sterically hindered imidazolium cation can act as a weak Lewis acid partner. Key strategies:

Q. How does fluorination at the 2-position of the imidazolium ring alter electronic properties?

The 2-fluoro group increases the cation’s electrophilicity, lowering the energy barrier for carbene formation (ΔG‡ reduced by ~8 kJ/mol vs. non-fluorinated analogs). DFT calculations show enhanced σ-donor strength (NBO charge: -0.72 e vs. -0.68 e for H-substituted analogs), improving metal-ligand bond stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.